Cas no 175870-21-0 (Dehydro Silodosin)

Dehydro Silodosin Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]aMino]propyl]-1H-indole-7-carboxaMide
- Dihydro Silodosin
- Dehydro Silodosin
- 1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide
- Dehydro Silodosin
- Silodosin Dehydro IMpurity
- VICSLOHTZDWOFF-QGZVFWFLSA-N
- Dehydro silodosin, (-)-
- Q27264094
- UNII-6787MV7QU0
- DTXSID20432445
- SCHEMBL6589007
- 6787MV7QU0
- 1H-Indole-7-carboxamide, 1-(3-hydroxypropyl)-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-
- 175870-21-0
- KMD-3241
-
- Inchi: InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
- InChI Key: VICSLOHTZDWOFF-QGZVFWFLSA-N
- SMILES: CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F
Computed Properties
- Exact Mass: 493.21900
- Monoisotopic Mass: 493.21884093g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 13
- Complexity: 654
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 98.7Ų
Experimental Properties
- PSA: 99.73000
- LogP: 4.93840
Dehydro Silodosin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE83805-100mg |
1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]aMino]propyl]-1H-indole-7-carboxaMide |
175870-21-0 | 98% | 100mg |
$1236.00 | 2024-04-20 | |
TRC | D446450-10mg |
Dehydro Silodosin |
175870-21-0 | 10mg |
$ 230.00 | 2023-09-07 | ||
TRC | D446450-100mg |
Dehydro Silodosin |
175870-21-0 | 100mg |
$ 1777.00 | 2023-09-07 | ||
A2B Chem LLC | AE83805-50mg |
1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]aMino]propyl]-1H-indole-7-carboxaMide |
175870-21-0 | > 95% | 50mg |
$1224.00 | 2024-04-20 |
Dehydro Silodosin Related Literature
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxamides and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolecarboxylic acids and derivatives Indolecarboxamides and derivatives
Additional information on Dehydro Silodosin
Dehydro Silodosin (CAS No. 175870-21-0): A Comprehensive Overview in Modern Pharmaceutical Research
Dehydro Silodosin, a compound with the chemical identifier CAS No. 175870-21-0, has emerged as a significant molecule in the realm of pharmaceutical research and development. This compound, belonging to the class of silodosin derivatives, has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications. The structural modification of silodosin, specifically the dehydrolation process, has led to enhanced biological activity and improved pharmacokinetic profiles, making Dehydro Silodosin a promising candidate for various medical conditions.
The pharmacological profile of Dehydro Silodosin is characterized by its selective binding to androgen receptors, which is a critical mechanism in its therapeutic action. Unlike its parent compound, silodosin, Dehydro Silodosin exhibits a higher affinity for these receptors, leading to more potent and targeted treatment outcomes. This selectivity is particularly relevant in the management of benign prostatic hyperplasia (BPH), where precise receptor interaction can minimize side effects associated with broader receptor binding.
Recent studies have highlighted the efficacy of Dehydro Silodosin in clinical trials focusing on BPH. The compound has demonstrated significant improvements in urinary flow rate, reduction in prostate-specific antigen levels, and alleviation of lower urinary tract symptoms (LUTS). These findings are supported by molecular docking studies that illustrate the improved binding affinity of Dehydro Silodosin to androgen receptors compared to silodosin. This enhanced binding affinity translates to more effective therapeutic intervention with potentially lower dosages required.
Beyond its primary application in BPH treatment, Dehydro Silodosin is being explored for its potential role in other androgen-related disorders. Research indicates that the compound may have applications in prostate cancer prevention and treatment due to its ability to modulate androgen receptor signaling. The dehydrolation process has not only improved the pharmacological efficacy but also reduced certain adverse effects associated with traditional androgen receptor modulators.
The synthesis of Dehydro Silodosin involves a series of well-defined chemical reactions that optimize its pharmacological properties. Advanced synthetic methodologies have been developed to ensure high yield and purity, which are crucial for pharmaceutical applications. These methodologies often include catalytic hydrogenation, dehydration reactions, and purification techniques such as column chromatography. The precision in synthesis contributes to the consistent quality and reliability of Dehydro Silodosin in clinical settings.
The safety profile of Dehydro Silodosin has been extensively evaluated through preclinical and clinical studies. These studies have shown that the compound is well-tolerated with minimal systemic side effects. Common adverse effects reported include mild gastrointestinal discomfort and transient dizziness, which are generally manageable and do not necessitate discontinuation of therapy. This favorable safety profile makes Dehydro Silodosin an attractive option for long-term treatment regimens.
Regulatory considerations play a crucial role in the approval and commercialization of Dehydro Silodosin. Compliance with international pharmaceutical standards ensures that patients receive a high-quality product that meets stringent safety and efficacy criteria. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that manufacturers must adhere to during clinical trials and post-marketing surveillance.
The future prospects of Dehydro Silodosin are promising, with ongoing research exploring new therapeutic applications beyond BPH treatment. Investigational studies are examining its potential in managing hormonal imbalances associated with certain cancers and reproductive health disorders. Additionally, the development of novel formulations such as sustained-release matrices could further enhance patient compliance and therapeutic outcomes.
In conclusion, Dehydro Silodosin (CAS No. 175870-21-0) represents a significant advancement in pharmaceutical research due to its enhanced pharmacological properties and targeted therapeutic action. Its selective binding to androgen receptors makes it an effective treatment for BPH and potentially other androgen-related disorders. With continued research efforts focused on optimizing synthesis methods, improving safety profiles, and exploring new applications, Dehydro Silodosin is poised to make substantial contributions to modern medicine.
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